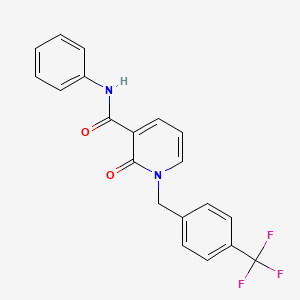![molecular formula C20H23NO4 B2894004 N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 774591-31-0](/img/structure/B2894004.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This particular compound features a chromene core with an ethoxy group at the 8-position, a carboxamide group at the 3-position, and a cyclohexenyl ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
-
Formation of the Chromene Core: : The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. This forms 7-hydroxy-4-methylcoumarin, which can then be ethoxylated to introduce the ethoxy group at the 8-position.
-
Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the ethoxylated chromene with an appropriate amine derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
-
Attachment of the Cyclohexenyl Ethyl Side Chain: : The final step involves the attachment of the cyclohexenyl ethyl side chain. This can be achieved through a nucleophilic substitution reaction where the amine group of the cyclohexenyl ethylamine reacts with the carboxamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexenyl ethyl side chain. Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the double bond in the cyclohexenyl ring.
-
Reduction: : Reduction reactions can target the carbonyl group in the chromene core. Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the ketone to an alcohol.
-
Substitution: : The ethoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with a strong nucleophile like sodium methoxide can replace the ethoxy group with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of methoxy-substituted chromene derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
-
Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
-
Medicine: : Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Its chromene core is known to interact with various enzymes and receptors in the body.
-
Industry: : In the industrial sector, it can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chromene core can bind to active sites of enzymes, inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The ethoxy group and cyclohexenyl ethyl side chain contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
-
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: : This compound has a similar structure but with a methoxyphenyl group instead of the chromene core. It exhibits different biological activities and reactivity due to the presence of the methoxyphenyl group.
-
N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide: : This compound features a benzamide group instead of the chromene core. It is used in different chemical reactions and has distinct biological properties.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts specific biological activities and chemical reactivity. The combination of the ethoxy group, carboxamide group, and cyclohexenyl ethyl side chain makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-24-17-10-6-9-15-13-16(20(23)25-18(15)17)19(22)21-12-11-14-7-4-3-5-8-14/h6-7,9-10,13H,2-5,8,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLDQSBOGWQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
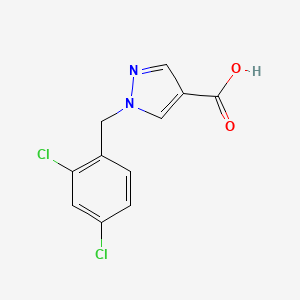
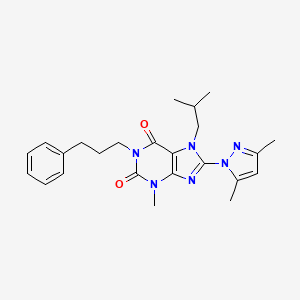
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)
![Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate](/img/structure/B2893927.png)
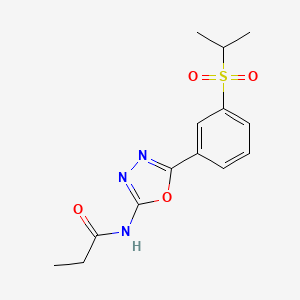
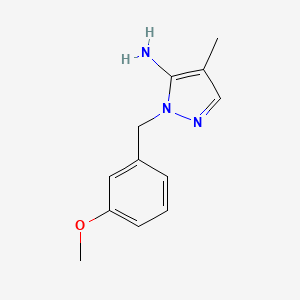
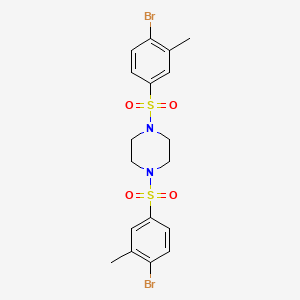
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B2893936.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893938.png)
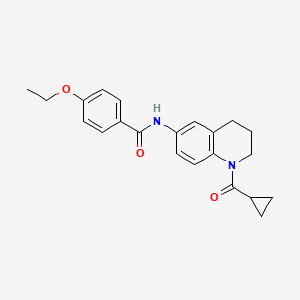
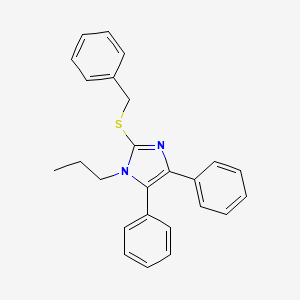
![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B2893942.png)
